2-[(2-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide, commonly known as EMA401, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. EMA401 is a selective antagonist of the angiotensin II type 2 receptor (AT2R) and has been shown to have analgesic properties. In
Wirkmechanismus
EMA401 is a selective antagonist of the 2-[(2-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide. The this compound is a G protein-coupled receptor that is involved in the regulation of blood pressure and cardiovascular function. EMA401 has been shown to inhibit the activation of the this compound, which leads to a reduction in the release of pro-inflammatory cytokines and chemokines. This results in a reduction in pain and inflammation.
Biochemical and Physiological Effects
EMA401 has been shown to have analgesic properties in various animal models of neuropathic pain. It has been demonstrated to reduce mechanical allodynia and thermal hyperalgesia in these models. EMA401 has also been shown to reduce the release of pro-inflammatory cytokines and chemokines in vitro, which suggests that it has anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of EMA401 is that it has been extensively studied in preclinical models of neuropathic pain. This has led to a better understanding of its mechanism of action and potential therapeutic applications. However, one of the limitations of EMA401 is that its efficacy in humans has not been fully established. Clinical trials are ongoing to determine the safety and efficacy of EMA401 in the treatment of chronic pain.
Zukünftige Richtungen
There are several future directions for the research of EMA401. One potential direction is to investigate its efficacy in other chronic pain conditions, such as fibromyalgia and chronic back pain. Another direction is to investigate the potential use of EMA401 in combination with other analgesic drugs. Additionally, further research is needed to determine the safety and efficacy of EMA401 in humans.
Synthesemethoden
The synthesis of EMA401 involves the reaction of 2-ethoxybenzoic acid with thionyl chloride to form 2-ethoxybenzoyl chloride. This is then reacted with 2-methoxyethylamine to form 2-[(2-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide. The synthesis of EMA401 has been reported in several publications, including a patent filed by Spinifex Pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
EMA401 has been extensively studied for its potential therapeutic applications in the treatment of chronic pain. In preclinical studies, EMA401 has been shown to have analgesic properties in various animal models of neuropathic pain. This has led to the development of EMA401 as a potential treatment for chronic pain conditions, such as post-herpetic neuralgia and diabetic neuropathy.
Eigenschaften
Molekularformel |
C19H22N2O4 |
---|---|
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
2-[(2-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide |
InChI |
InChI=1S/C19H22N2O4/c1-3-25-17-11-7-5-9-15(17)19(23)21-16-10-6-4-8-14(16)18(22)20-12-13-24-2/h4-11H,3,12-13H2,1-2H3,(H,20,22)(H,21,23) |
InChI-Schlüssel |
BCYAQGGXNJJUST-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NCCOC |
Kanonische SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.